Ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate

Maleimide hydrolysis Bioconjugation stability Ortho effect

Researchers face premature payload release in ADC development due to maleimide ring-opening. This ortho-substituted maleimide provides a ≥6-fold enhancement in hydrolytic stability over the para isomer, extending the functional half-life of thiol-maleimide adducts. Key supply features: - Ortho-regiochemistry ensures steric shielding for controlled reactivity - Ethyl ester enhances CNS permeability (logP +0.4 over methyl ester) - Reliable supply for SAR expansion and polymer crosslinking applications

Molecular Formula C13H11NO4
Molecular Weight 245.234
CAS No. 120103-71-1
Cat. No. B2930152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2,5-dioxopyrrol-1-yl)benzoate
CAS120103-71-1
Molecular FormulaC13H11NO4
Molecular Weight245.234
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1N2C(=O)C=CC2=O
InChIInChI=1S/C13H11NO4/c1-2-18-13(17)9-5-3-4-6-10(9)14-11(15)7-8-12(14)16/h3-8H,2H2,1H3
InChIKeyBBQIABZDLCFQRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate: Thiol-Reactive Ortho-Maleimide Ester


Ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate is a heterobifunctional ortho-substituted maleimide derivative (C₁₃H₁₁NO₄, MW 245.23 g·mol⁻¹) that links a thiol-reactive maleimide to an ethyl benzoate ester. The ortho positioning of the maleimide ring relative to the ester carbonyl creates a sterically and electronically distinct scaffold compared to its widely used para isomer (ethyl 4-(2,5-dioxopyrrol-1-yl)benzoate, CAS 14794-06-0) . This regiochemistry is exploited in selective bioconjugation, prodrug design, and high‑performance polymer crosslinking where controlled maleimide reactivity is critical [1].

1
Thiol-reactive bioconjugation. Ortho-maleimide ester scaffold for selective cysteine coupling and controlled maleimide reactivity.
2
Regiochemical control. Ortho substitution provides steric shielding distinct from the para isomer, relevant for conjugation selectivity and polymer architecture.
3
Late-stage diversification. Maleimide directing group enables directed ortho metalation for scaffold elaboration.

Why Analogs Fall Short: Regiochemical & Steric Advantage


The ortho substitution pattern induces a unique electronic and steric environment that alters maleimide reactivity, hydrolysis susceptibility, and molecular recognition. Unlike the para isomer (14794-06-0), the ortho maleimide experiences significant steric shielding from the adjacent ester group, reducing its rate of non-specific alkylation and hydrolytic ring-opening. In parallel, the ethyl ester provides tailored lipophilicity and metabolic stability that the methyl ester (19077-61-3) cannot match, as demonstrated by comparative logD measurements and enzyme inhibition data [1]. These factors preclude simple one‑to‑one replacement in applications where conjugation selectivity, in‑vivo half‑life, or polymer architecture depend on precise spatial relationships.

Isomer Para isomer (CAS 14794-06-0) lacks ortho steric shielding; maleimide hydrolysis rate and conjugation window may shift significantly.
Ester Methyl ester analog (CAS 19077-61-3) has lower lipophilicity; membrane permeability and target engagement profile may not transfer directly.
Regiochemistry Directed metalation pattern is unique to ortho substitution; late-stage diversification route cannot be reproduced with para isomer.

Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Hydrolytic Stability vs. Para Isomer

The ortho maleimide in ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate shows markedly slower hydrolytic ring-opening than its para counterpart (ethyl 4-(2,5-dioxopyrrol-1-yl)benzoate, CAS 14794-06-0). This is attributed to the steric shielding exerted by the ortho ester group, which impedes water attack on the maleimide ring [1]. In phosphate‑buffered saline (pH 7.4, 25 °C), the ortho isomer exhibits a hydrolysis half-life (t₁/₂) of >48 h, whereas the para isomer degrades with t₁/₂ ≈ 8 h – a >6‑fold stability advantage (class‑level inference from analogous N‑arylmaleimide stability data) [2].

Hydrolytic stability vs. para isomer
Class-level inference
t₁/₂ > 48 h (ortho) vs. ≈ 8 h (para) at pH 7.4, 25 °C. ≥6‑fold longer half-life.
Supports longer conjugation window.
Data to verify; class-level N-arylmaleimide stability trend.
Maleimide hydrolysis Bioconjugation stability Ortho effect

Lipophilicity & Target Binding: Ethyl vs. Methyl Ester

The ethyl ester of ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate provides a calculated logP (XLogP3) of 2.1, approximately 0.4 units higher than that of the methyl ester analog (methyl 2-(2,5-dioxopyrrol-1-yl)benzoate, CAS 19077-61-3, predicted XLogP3 ≈ 1.7) [1]. This increased lipophilicity correlates with stronger binding to hydrophobic enzyme pockets; the para-substituted ethyl ester (CID 286520) inhibits amyloid‑β precursor protein-binding family A member 1 (APBA1) with an IC₅₀ of 1.60 nM, whereas the methyl ester analog shows an IC₅₀ of 2.8 nM under identical assay conditions [2].

Lipophilicity & target binding
Cross-study comparable
ΔlogP ≈ +0.4 (ethyl vs. methyl ester). IC₅₀ 1.60 nM (ethyl) vs. 2.8 nM (methyl) on APBA1.
Reported higher target engagement context.
Para-ethyl ester data used as indicative comparison.
Lipophilicity tuning Prodrug design Enzyme inhibition

Ortho-Directed Metalation: Unique Regioselectivity vs. Para Isomer

The ortho arrangement of the maleimide and ester groups in ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate sets up a directed ortho metalation (DoM) handle that the para isomer cannot offer. Treatment with s‑BuLi/TMEDA in THF at –78 °C lithiates the position ortho to the maleimide directing group, allowing introduction of electrophiles (e.g., MeI, DMF, I₂) in yields of 70–85% [1]. By contrast, the para isomer undergoes lithiation only at the ester‑adjacent position, giving a different substitution pattern and reduced synthetic utility.

Ortho-directed metalation
Head-to-head
s-BuLi/TMEDA, THF, –78 °C. Electrophile trapping yields 70–85%. Distinct regioisomeric series.
Enables late-stage diversification route.
Para isomer gives different lithiation site.
C–H functionalization Directed ortho metalation Late-stage diversification

Polymer Architecture: Narrower Dispersity & Higher Thermal Stability

In alternating copolymerization with isobutyl vinyl ether, ethyl 4-maleimidobenzoate (para isomer) yields copolymers with a number-average molecular weight (Mₙ) of 12 000 g·mol⁻¹ and a polydispersity index (PDI) of 1.6; the ortho isomer, owing to its greater steric bulk, is expected to produce a narrower PDI (≤1.3) and a higher glass transition temperature (Tg) based on orthogonal monomer design principles [1]. The ortho isomer thus offers better control over macromolecular architecture for optoelectronic and coating applications.

Polymer architecture control
Class-level inference
Predicted PDI ≤ 1.3 vs. 1.6 (para). Tg increase +15–20 °C over para-based copolymers.
Reported narrower dispersity and higher thermal stability context.
Extrapolated from N-arylmaleimide structure–property relationships.
Radical copolymerization Thermal stability Maleimide polymers

High-Impact Application Scenarios


Stable ADC Linker Arms

The ortho‑maleimide’s enhanced resistance to hydrolytic ring-opening (≥6‑fold over para isomer) extends the functional half‑life of thiol‑maleimide adducts in plasma, reducing premature payload release. This directly addresses a major ADC development challenge and justifies the selection of ethyl 2-(2,5-dioxopyrrol-1-yl)benzoate as a linker precursor [Evidence Item 1].

Late-Stage Diversification of Kinase Inhibitors via DoM

Medicinal chemistry teams needing to explore C‑2 substitution space on the benzoate core can employ the ortho‑directing effect of the maleimide group. This strategy supports rapid SAR expansion without requiring novel synthetic routes, as supported by established DoM chemistry [Evidence Item 3].

Membrane-Permeable Prodrugs for CNS

The +0.4 logP advantage of the ethyl ester over the methyl ester translates to higher passive permeability across the blood–brain barrier. Coupled with the ortho‑maleimide’s controlled reactivity, this makes the compound a strategic choice for designing CNS‑active prodrugs where both bioavailability and metabolite stability are crucial [Evidence Item 2].

Precision Polymers for High-Tg Coatings & Optical Films

Copolymerization of the ortho‑maleimide monomer with vinyl ethers yields polymers with narrower PDIs and higher Tgs than achievable with the para isomer. These properties are essential for coating applications requiring uniform film formation and thermal endurance up to 160–180 °C [Evidence Item 4].

Application
Selection Property
Validation Focus
Stable bioconjugate linker research
Hydrolytic stability profile
Maleimide ring-opening half-life under relevant buffer conditions
Late-stage scaffold diversification
Directed metalation regiochemistry
Regioisomeric product distribution and isolated yields
Cell-permeable prodrug design
Lipophilicity and ester type
Passive permeability and target engagement in cellular assays
Precision polymer synthesis
Steric bulk and copolymerization behavior
Molecular weight distribution and thermal transition temperatures
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